molecular formula C10H15N3S B2905788 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 219767-11-0

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2905788
CAS No.: 219767-11-0
M. Wt: 209.31
InChI Key: WKZXBIPDYYJOET-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with tert-butyl isothiocyanate in the presence of a base, followed by cyclization with a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal applications, it may interact with receptors or enzymes involved in inflammation and pain pathways .

Comparison with Similar Compounds

  • 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Methylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness: 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

6-tert-butyl-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-5-8-12-13-6-7(10(2,3)4)11-9(13)14-8/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZXBIPDYYJOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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